![molecular formula C9H5ClN2O B12881049 2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
2-(Chloromethyl)-4-cyanobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications . The structure of this compound consists of a benzene ring fused with an oxazole ring, with a chloromethyl group at the 2-position and a cyano group at the 4-position.
Preparation Methods
The synthesis of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be achieved through several synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to benzo[d]oxazole-2-thiol . Another method involves the use of α-haloketones and formamide in the presence of a dehydrating agent . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Chloromethyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienophiles, leading to the formation of pyridine or furan derivatives.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Chloromethyl)-4-cyanobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be compared with other similar compounds, such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: This compound has a similar structure but lacks the cyano group at the 4-position.
2-Methoxybenzo[d]oxazole: This compound has a methoxy group instead of a chloromethyl group at the 2-position.
2-Ethoxybenzo[d]oxazole: This compound has an ethoxy group instead of a chloromethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4H2 |
InChI Key |
MSPGDGIXMKLERI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


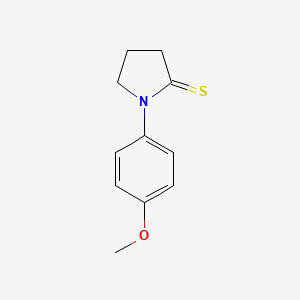
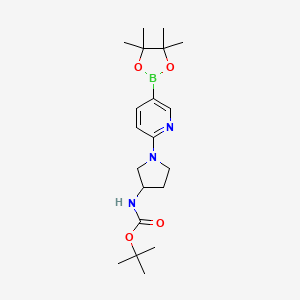
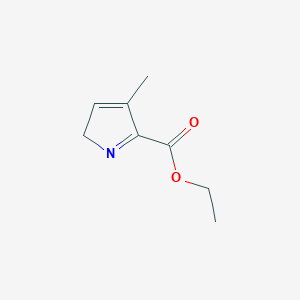
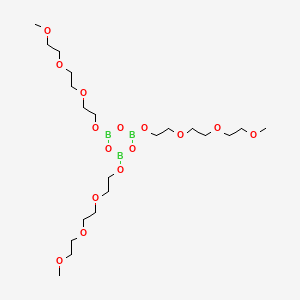

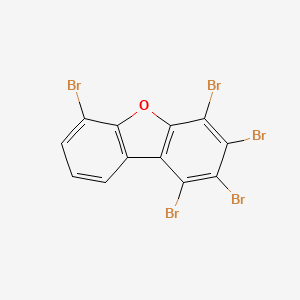
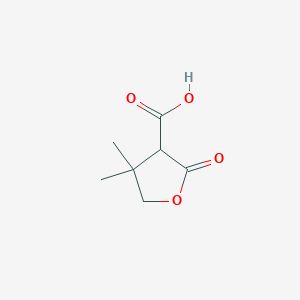
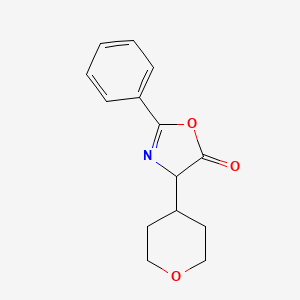
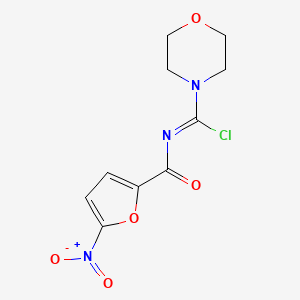
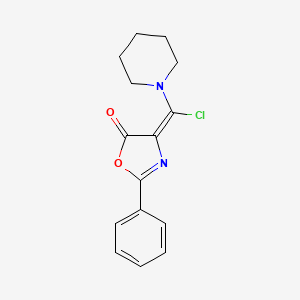

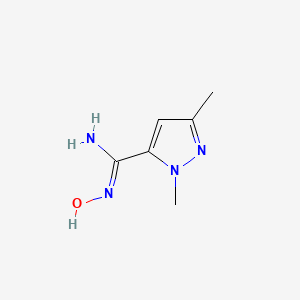
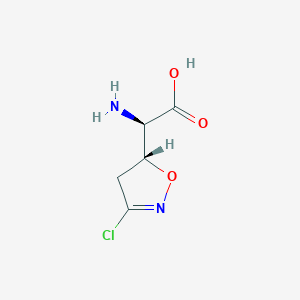
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
